molecular formula C17H17NO4S2 B2378803 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1259235-29-4

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

Cat. No.: B2378803
CAS No.: 1259235-29-4
M. Wt: 363.45
InChI Key: QKBPUJRAOACWIB-UHFFFAOYSA-N
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Description

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group and a methylsulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBPUJRAOACWIB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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